Ivoqualine

Serotonin release Platelet pharmacology Vesicular monoamine transport

Ivoqualine (developmental code PK 7059) is an experimental small‑molecule quinoline derivative assigned INN status in 1985. It is the (3S,4R)‑epimer of viqualine (PK 5078), both of which were investigated as serotonergic agents.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 72714-75-1
Cat. No. B1622840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvoqualine
CAS72714-75-1
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C
InChIInChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16-/m1/s1
InChIKeyXFXANHWIBFMEOY-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivoqualine (CAS 72714-75-1) Procurement Overview: Quinoline-Class 5‑HT‑Releasing Agent with Differentiated Platelet Pharmacology


Ivoqualine (developmental code PK 7059) is an experimental small‑molecule quinoline derivative assigned INN status in 1985 . It is the (3S,4R)‑epimer of viqualine (PK 5078), both of which were investigated as serotonergic agents [1]. Ivoqualine acts as a potent releaser of 5‑hydroxytryptamine (5‑HT) from human blood platelets and, unlike amphetamine‑type releasers, does not inhibit monoamine oxidase‑A or produce hyperactivity, anorexia, or group toxicity [2]. The compound is classified under the quinoline chemical family with a molecular formula of C₂₀H₂₆N₂O and a monoisotopic mass of 310.2 Da [3].

Why Ivoqualine (PK 7059) Cannot Be Replaced by Generic Serotonergic Agents or Its Epimer Viqualine


Ivoqualine and its closest structural relative, viqualine (PK 5078, CAS 72714‑74‑0), are epimers that differ in stereochemistry at the 3‑position of the piperidine ring (3S,4R vs. 3R,4R) [1]. Despite sharing a quinoline‑piperidine scaffold, their pharmacological signatures diverge: while viqualine combines 5‑HT release with potent uptake inhibition (~20‑fold more active than clomipramine), Ivoqualine has been characterized primarily as a 5‑HT releaser without documented uptake‑inhibitory potency [2]. The two epimers also differ in their intra‑platelet 5‑HT pool targeting sequence relative to reference agents such as p‑chloroamphetamine and reserpine [2]. These stereochemistry‑dependent pharmacodynamic differences preclude generic substitution of one epimer for the other in any study where serotonergic release vs. reuptake inhibition must be controlled for [2].

Ivoqualine (PK 7059) Quantitative Differentiation Evidence: Head‑to‑Head Pharmacological Profiling Against Closest Analogs


5‑HT Release from Human Platelets: PK 7059 vs. p‑Chloroamphetamine and Reserpine – Differential Intracellular Pool Targeting

In the foundational head‑to‑head study by Le Fur et al., PK 7059 (Ivoqualine) and its epimer PK 5078 released 5‑HT from human blood platelets but targeted the vesicular pool first and the cytoplasmic pool secondarily [1]. In contrast, p‑chloroamphetamine acted on the cytoplasmic pool, whereas reserpine acted on the vesicular pool [1]. This biphasic compartment‑targeting sequence is distinct from both reference agents and is shared only by the quinoline epimer pair [1].

Serotonin release Platelet pharmacology Vesicular monoamine transport

Monoamine Oxidase‑A Activity: Ivoqualine vs. p‑Chloroamphetamine – Absence of MAO‑A Inhibition as a Selectivity Feature

In the same head‑to‑head study, both PK 7059 and PK 5078 did not inhibit MAO‑A activity, whereas p‑chloroamphetamine also lacked MAO‑A inhibitory activity [1]. However, the absence of MAO‑A inhibition combined with the distinct pool‑release profile (Evidence Item 1) distinguishes PK 7059 from agents that simultaneously affect 5‑HT release and MAO activity [1].

Monoamine oxidase Serotonin selectivity Off‑target enzyme inhibition

Side‑Effect Profile: Ivoqualine vs. Amphetamine‑Type 5‑HT Releasers – Absence of Hyperactivity, Anorexia, and Group Toxicity

Le Fur et al. explicitly reported that PK 7059 and PK 5078 were devoid of the typical side‑effects of amphetamine‑like drugs, namely hyperactivity, anorexia, and group toxicity [1]. This is a key behavioural‑safety differentiation from p‑chloroamphetamine and other amphetamine‑class 5‑HT releasers that reliably induce these effects in rodent models [1].

Behavioral toxicology Serotonin releaser safety Amphetamine‑like side effects

Stereochemical Differentiation: Ivoqualine (3S,4R) vs. Viqualine (3R,4R) – Epimer‑Specific Pharmacological Signature

Ivoqualine bears the (3S,4R) configuration at the piperidine ring, whereas viqualine (PK 5078) is the (3R,4R) epimer [1]. In the Le Fur study, PK 5078 was reported to be a potent and selective inhibitor of 5‑HT uptake, approximately 20 times more active than clomipramine, while PK 7059 was characterized primarily as a 5‑HT releaser without quantified uptake‑inhibitory potency [2]. This pharmacological divergence between two epimers that differ only at a single chiral center underscores the functional significance of the (3S,4R) stereochemistry of Ivoqualine [2].

Chiral pharmacology Epimer differentiation Structure‑activity relationship

Physicochemical Identity: Ivoqualine (PK 7059) vs. Viqualine (PK 5078) – Distinct CAS and Predicted Physicochemical Signatures

Ivoqualine (CAS 72714‑75‑1) and viqualine (CAS 72714‑74‑0) are assigned distinct CAS numbers and InChI Keys (XFXANHWIBFMEOY‑HZPDHXFCSA‑N for Ivoqualine) [1]. Predicted physicochemical properties for Ivoqualine include a density of 1.1 ± 0.1 g/cm³, a boiling point of 466.7 ± 40.0 °C at 760 mmHg, and a vapour pressure of 0.0 ± 1.2 mmHg at 25 °C . These identifiers and properties provide the minimum specification set required to distinguish Ivoqualine from its epimer and from generic quinoline‑piperidine analogs during procurement and quality‑control verification [1].

Chemical identity Quality control Procurement specification

Ivoqualine (PK 7059) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Tool Compound for Vesicular‑vs‑Cytoplasmic 5‑HT Pool Discrimination in Platelet‑Based Neuronal Models

Ivoqualine's biphasic release profile – targeting the vesicular 5‑HT pool first, then the cytoplasmic pool – enables researchers to temporally resolve the contribution of each compartment to total platelet 5‑HT efflux [1]. This is not achievable with p‑chloroamphetamine (cytoplasmic‑only) or reserpine (vesicular‑only). Experimental designs pairing Ivoqualine with single‑pool releasers can isolate the kinetics and pharmacology of each 5‑HT storage compartment in human platelet models of serotonergic neurotransmission [1].

Serotonergic Probe Free from Amphetamine‑Type Behavioural Confounds in Rodent In‑Vivo Studies

Because Ivoqualine does not induce hyperactivity, anorexia, or group toxicity – effects that are hallmark confounds of amphetamine‑class 5‑HT releasers – it is well‑suited for in‑vivo rodent paradigms where locomotor activity, feeding behaviour, or social housing must remain undisturbed while serotonergic release is pharmacologically stimulated [1]. This property makes it a preferred 5‑HT‑releasing tool compound for behavioural neuroscience studies that require clean serotonergic activation without psychostimulant artefacts [1].

Stereochemical SAR Investigations of Piperidine‑Derived Serotonergic Agents

As the (3S,4R) epimer of the well‑characterized (3R,4R)‑viqualine, Ivoqualine serves as the essential stereochemical comparator in structure–activity relationship studies aimed at mapping how piperidine chirality governs the balance between 5‑HT release and reuptake inhibition [1][2]. Procurement of the correct epimer (CAS 72714‑75‑1, InChI Key XFXANHWIBFMEOY‑HZPDHXFCSA‑N) is critical for SAR programs in medicinal chemistry and chemical biology that seek to decouple these two serotonergic mechanisms [2].

Reference Standard for Analytical Method Development and Quality Control of Epimeric Quinoline Derivatives

Ivoqualine's distinct CAS number, InChI Key, and predicted physicochemical properties (density 1.1±0.1 g/cm³, bp 466.7±40.0 °C) provide specification parameters for developing HPLC, LC‑MS, or chiral chromatography methods that must resolve Ivoqualine from its epimer viqualine [1][2]. This is relevant for analytical laboratories, CROs, and compound management facilities that handle both epimers and require verified identity and purity testing protocols [1][2].

Quote Request

Request a Quote for Ivoqualine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.